molecular formula C15H24N2S B5242802 N-(4-methylsulfanylphenyl)-1-propylpiperidin-4-amine

N-(4-methylsulfanylphenyl)-1-propylpiperidin-4-amine

Cat. No.: B5242802
M. Wt: 264.4 g/mol
InChI Key: XVBFDNSINBIEEB-UHFFFAOYSA-N
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Description

N-(4-methylsulfanylphenyl)-1-propylpiperidin-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a propyl group and a 4-methylsulfanylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylsulfanylphenyl)-1-propylpiperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Substitution with Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.

    Attachment of 4-Methylsulfanylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylsulfanylphenyl)-1-propylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the piperidine ring or the phenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated derivatives and strong bases or acids are used to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified piperidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-methylsulfanylphenyl)-1-propylpiperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylsulfanylphenyl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    N-phenylpiperidin-4-amine: Lacks the methylsulfanyl and propyl groups, resulting in different chemical properties.

    4-methylsulfanylphenylpiperidine: Similar structure but without the propyl group.

Uniqueness

N-(4-methylsulfanylphenyl)-1-propylpiperidin-4-amine is unique due to the presence of both the 4-methylsulfanylphenyl and propyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-methylsulfanylphenyl)-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2S/c1-3-10-17-11-8-14(9-12-17)16-13-4-6-15(18-2)7-5-13/h4-7,14,16H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBFDNSINBIEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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